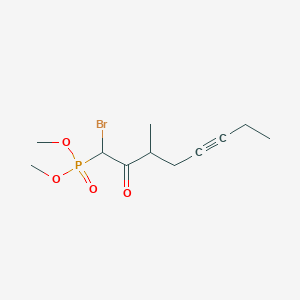
Ethyl 2-(1-butoxyethylidene)hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-butoxyethylidene)hexanoate is an organic compound with the molecular formula C14H26O3. It is an ester, characterized by the presence of an ester functional group, which is a carbonyl group (C=O) bonded to an oxygen atom that is also bonded to another carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-butoxyethylidene)hexanoate typically involves the esterification reaction between an alcohol and a carboxylic acid or its derivatives. One common method is the reaction of 2-ethylhexanoic acid with 1-butoxyethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
化学反应分析
Types of Reactions
Ethyl 2-(1-butoxyethylidene)hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents such as LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as KMnO4 or CrO3 in aqueous or organic solvents.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and 1-butoxyethanol.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
科学研究应用
Ethyl 2-(1-butoxyethylidene)hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2-(1-butoxyethylidene)hexanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components, leading to specific biological outcomes.
相似化合物的比较
Ethyl 2-(1-butoxyethylidene)hexanoate can be compared with other esters, such as ethyl acetate, methyl butyrate, and ethyl propionate. While these compounds share similar structural features, they differ in their specific functional groups and chain lengths, leading to variations in their chemical and physical properties. This compound is unique due to its specific ester linkage and the presence of a butoxyethylidene group, which imparts distinct reactivity and applications.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
- Ethyl benzoate
属性
CAS 编号 |
92238-43-2 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC 名称 |
ethyl 2-(1-butoxyethylidene)hexanoate |
InChI |
InChI=1S/C14H26O3/c1-5-8-10-13(14(15)16-7-3)12(4)17-11-9-6-2/h5-11H2,1-4H3 |
InChI 键 |
RLLMWZVAEUQSRG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=C(C)OCCCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


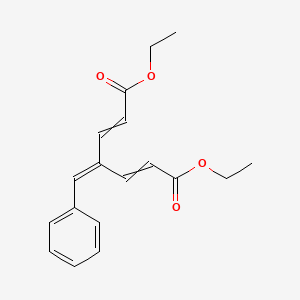
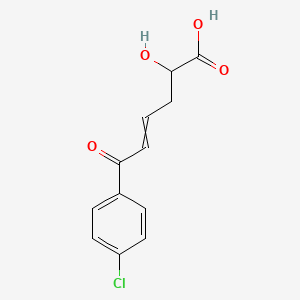
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
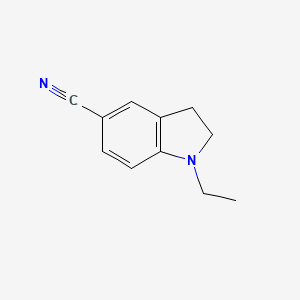
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)

![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)

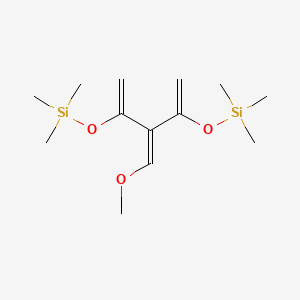

![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)
